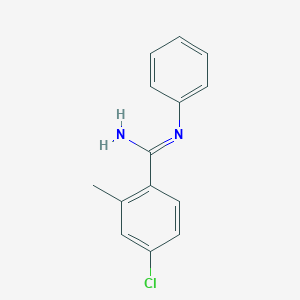

4-Chloro-2-methyl-N-phenylbenzimidamide

Description

4-Chloro-N-phenylbenzamide is a benzanilide derivative characterized by a benzamide core (C₆H₅CONH-) substituted with a chlorine atom at the para position of the benzoyl group and a phenyl ring attached to the amide nitrogen. This compound belongs to the class of N-arylbenzamides, which are recognized as "privileged structures" in medicinal chemistry due to their versatility in binding to diverse biological targets . Benzanilides serve as intermediates in synthesizing pharmacologically active compounds, including kinase inhibitors (e.g., imatinib), antimicrobial agents, and enzyme modulators (e.g., acetyl-CoA carboxylase inhibitors) . The presence of the chloro substituent enhances lipophilicity and influences intermolecular interactions, such as hydrogen bonding and crystal packing, which are critical for its physicochemical and biological properties .

Properties

Molecular Formula |

C14H13ClN2 |

|---|---|

Molecular Weight |

244.72 g/mol |

IUPAC Name |

4-chloro-2-methyl-N'-phenylbenzenecarboximidamide |

InChI |

InChI=1S/C14H13ClN2/c1-10-9-11(15)7-8-13(10)14(16)17-12-5-3-2-4-6-12/h2-9H,1H3,(H2,16,17) |

InChI Key |

FYFBXGPUCIUDLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=NC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-N-phenylbenzimidamide typically involves the reaction of 4-chloro-2-methylbenzimidazole with phenyl isocyanate under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene at elevated temperatures to facilitate the formation of the benzimidamide moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalysts and reagents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-N-phenylbenzimidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-Chloro-2-methyl-N-phenylbenzimidamide has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound may serve as a ligand in biological studies to investigate protein interactions.

Industry: The compound can be utilized in the manufacturing of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-Chloro-2-methyl-N-phenylbenzimidamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system under study.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloro-N-phenylbenzamide with structurally analogous benzamide derivatives, focusing on synthesis, crystallography, and biological relevance:

Key Findings:

Synthetic Methods :

- Most derivatives are synthesized via nucleophilic acyl substitution, where substituted anilines react with benzoyl chlorides under reflux . Yields range from 84% to 90%, with chloro-substituted benzoyl chlorides being highly reactive .

- Substituents on the aniline (e.g., 2-chloro, methyl, or benzimidazole groups) dictate reaction efficiency and product purity .

Crystallographic Insights :

- Hydrogen Bonding : All compounds exhibit N–H⋯O intermolecular hydrogen bonds, stabilizing their crystal lattices. For example, 4-Chloro-N-phenylbenzamide forms columns along the b-axis , while the 2-chloro-4-fluoro analog adopts chains along the c-axis .

- Substituent Effects : Halogen substituents (Cl, F) influence packing patterns. The absence of π–π interactions in chloro derivatives contrasts with fluorine analogs, where C–H⋯F interactions induce polymorphism .

Biological Relevance :

- Chloro Substituents : Enhance binding to hydrophobic pockets in enzymes (e.g., kinases) and improve metabolic stability .

- N-Substituents : Aryl groups (e.g., phenyl, benzimidazole) broaden biological activity, enabling interactions with diverse targets like GPIIb/IIIa receptors . Methyl groups (e.g., in 4-Chloro-N-methylbenzamide) may reduce steric hindrance, favoring antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.